透明质酸六糖

描述

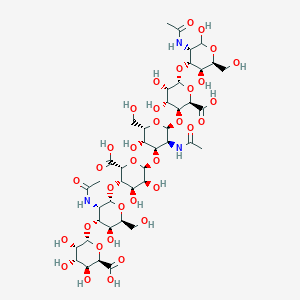

Hyaluronate, also known as hyaluronic acid or hyaluronan (HA), is a polysaccharide found in the extracellular matrix of vertebrate tissues and in certain bacterial pathogens. It is composed of repeating disaccharide units of glucuronic acid and N-acetylglucosamine, which are linked via alternating beta-1,4 and beta-1,3 glycosidic bonds . HA plays a crucial role in tissue hydration, lubrication, and cellular function, and has been implicated in various physiological and pathological processes, including embryonic development, healing, inflammation, and tumorigenesis .

Synthesis Analysis

The synthesis of hyaluronate oligosaccharides, including hexasaccharides, has been achieved through various chemical methodologies. One approach involves the use of the phenyl sulfoxide and trichloroacetimidate glycosylation methodologies to construct hyaluronan trisaccharides . For larger oligosaccharides, such as decasaccharides, a preactivation-based chemoselective glycosylation strategy is employed, which can be extrapolated to the synthesis of hexasaccharides . Automated solid-phase synthesis has also been utilized to efficiently assemble HA fragments up to the pentadecamer level .

Molecular Structure Analysis

Molecular dynamics simulations have provided insights into the conformational behavior of hyaluronan oligosaccharides. For instance, simulations of hyaluronan tetrasaccharides in water have revealed that their central linkages populate a single primary minima, while peripheral linkages explore both primary and secondary minima . These studies suggest that HA can adopt extended left-handed helices, which are consistent with experimental data from X-ray fibre diffraction studies .

Chemical Reactions Analysis

The oxidative reductive depolymerization (ORD) of hyaluronate has been studied to understand the chemical changes involved in the breakdown of HA. This process involves the incubation of hyaluronate with Fe2+ under an oxygen atmosphere, leading to the formation of depolymerized hyaluronate fragments. These fragments undergo further analysis to determine the structures derived from the reducing and nonreducing ends, providing insights into the random destruction of monosaccharide units by oxygen-derived free radicals .

Physical and Chemical Properties Analysis

Hyaluronan exhibits unique viscoelastic and mechanical properties that are essential for the normal functioning of osteoarticular junctions. The introduction of hydrophobic side chains into HA can lead to the formation of physical hydrogels, which exhibit gel-like behavior at low polymer concentrations, in contrast to the viscous solutions formed by native HA at higher concentrations . The physical properties of HA, such as its voluminous structure in solution and its ability to form continuous networks at low concentration, contribute to its viscoelasticity, osmotic properties, and effects on molecular exclusion and diffusion .

科学研究应用

分子量和结构性质

透明质酸六糖,透明质酸的一部分,因其基于分子量的不同性质而受到研究。分子量显著影响其结构、物理和物理化学性质,以及可降解性。这种可变性在其在生物工程和生物医学中的应用中至关重要,例如在聚合物支架和伤口敷料中 (Snetkov 等,2020)。

透明质酸水凝胶

透明质酸转化为各种物理形式,包括水凝胶,具有临床重要性。这些水凝胶用于细胞治疗和再生医学,递送细胞和治疗剂以进行组织修复和再生 (Burdick & Prestwich,2011)。

生物医学应用的化学修饰

为生物医学应用开发的广泛的 HA 基材料源于多糖的化学修饰。这些修饰增强、调节和控制 HA 在各种医学应用中的治疗作用 (Schanté 等,2011)。

生物物理研究的合成

透明质酸的六糖部分序列,用末端叠氮化物部分合成,可用于生物物理研究和通过点击化学连接到表面 (Bantzi 等,2015)。

抗癌治疗的纳米载体

透明质酸基纳米载体被探索用于抗癌治疗。它们靶向癌细胞并递送各种生物活性分子(如免疫调节药物)的能力,使其在癌症治疗和治疗诊断中很有前景 (Cadete & Alonso,2016)。

在组织工程中的作用

透明质酸因其生物相容性和独特性能,在组织工程中发挥着重要作用,特别是作为人工器官支架的组成部分 (Volpi 等,2009)。

生物医学和工业应用

HA 的独特物理化学性质,如生物降解性和粘弹性,使其广泛用于各种医疗、制药和化妆品应用中。其化学修饰允许定制的性质和应用 (Fallacara 等,2018)。

用于组织工程的光聚合网络

分子量不同的光聚合透明质酸网络用于组织工程。它们在开发先进的体内可固化生物材料方面显示出潜力 (Burdick 等,2005)。

安全和危害

未来方向

Hyaluronan derivatives play a significant role in biomedical research and applications, indicating the great promise for future innovative therapies . The current advances in knowledge on the biosynthesis and catabolism of hyaluronan describe the diverse functions associated with hyaluronan metabolism .

属性

IUPAC Name |

(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N3O34/c1-7(49)43-13-26(16(52)10(4-46)69-37(13)68)72-41-24(60)21(57)29(32(78-41)35(64)65)75-39-15(45-9(3)51)28(18(54)12(6-48)71-39)74-42-25(61)22(58)30(33(79-42)36(66)67)76-38-14(44-8(2)50)27(17(53)11(5-47)70-38)73-40-23(59)19(55)20(56)31(77-40)34(62)63/h10-33,37-42,46-48,52-61,68H,4-6H2,1-3H3,(H,43,49)(H,44,50)(H,45,51)(H,62,63)(H,64,65)(H,66,67)/t10-,11-,12-,13-,14-,15-,16+,17+,18+,19-,20-,21+,22+,23-,24-,25-,26+,27+,28+,29-,30-,31+,32+,33+,37?,38-,39-,40+,41+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAUBHLTGUFQPC-PQHHSPKYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@@H]3[C@@H]([C@@H](O[C@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O[C@H]5[C@@H]([C@@H](OC([C@H]5NC(=O)C)O)CO)O)O)O)NC(=O)C)O)O)CO)O)O[C@H]6[C@H]([C@H]([C@@H]([C@@H](O6)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N3O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659843 | |

| Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1156.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hyaluronate Hexasaccharide | |

CAS RN |

73603-40-4 | |

| Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)

![(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B3029584.png)